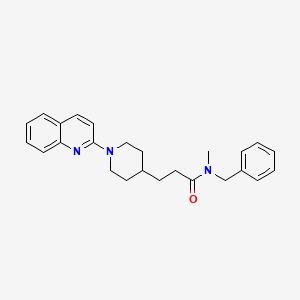
N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds with notable significance in medicinal chemistry due to their structural complexity and potential pharmacological activities. Such compounds often exhibit interesting biological properties and serve as a basis for the development of new therapeutic agents.
Synthesis Analysis
Synthesis of similar compounds typically involves multistep organic reactions, including Michael addition, amidation, and cyclopropanation processes. For example, a series of compounds related to the quinoline and quinoxaline families have been synthesized through chemoselective reactions and novel thiation methods, demonstrating the complexity and versatility of synthetic strategies in accessing these frameworks (El Rayes et al., 2019).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various analytical techniques, including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry), as well as X-ray crystallography for detailed structural elucidation. These analyses reveal the intricate arrangements of atoms within the molecules and their stereochemistry (Faizi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in electrophilic substitution, cycloaddition, and nucleophilic substitution reactions. These reactions are crucial for modifying the molecular framework and introducing functional groups that affect the biological activity and solubility of the molecules (Obydennov & Sosnovskikh, 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined using techniques like X-ray diffraction and DFT (density functional theory) calculations. These properties are essential for understanding the compound's behavior in biological systems and its formulation for drug development (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form derivatives through functional group transformations, are key for tailoring the compounds for specific biological targets. The interaction of these compounds with biological molecules can be predicted through molecular docking studies, providing insights into their potential mechanism of action (Tochowicz et al., 2013).
Propiedades
IUPAC Name |
N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-27(19-21-7-3-2-4-8-21)25(29)14-11-20-15-17-28(18-16-20)24-13-12-22-9-5-6-10-23(22)26-24/h2-10,12-13,20H,11,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSIDLRKJBYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-(1-quinolin-2-ylpiperidin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650132.png)
![1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)
![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![methyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5650157.png)

![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)
![2-(cyclopentylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5650172.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)

![4-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5650186.png)
![(3R*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-isopropyl-3-pyrrolidinamine](/img/structure/B5650193.png)
![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)
![4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5650217.png)